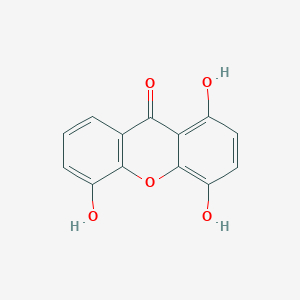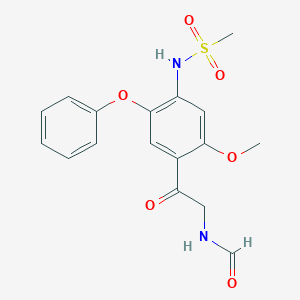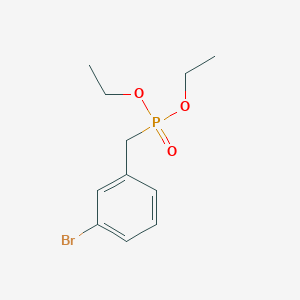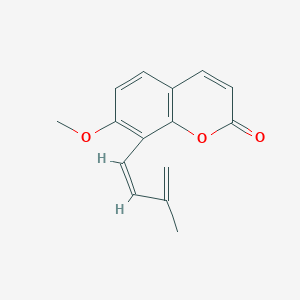
cis-Dehydroosthol
Descripción general
Descripción
cis-Dehydroosthol: is a naturally occurring organic compound classified as a prenylated benzophenone. It is found in various plants, including members of the Clusiaceae family. The compound has a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol. It is known for its potential biological activities and is being explored for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dehydroosthol typically involves the use of aryl alkynoates and alkynanilides. One common method is the palladium-catalyzed intramolecular hydroarylation reaction. This reaction is carried out at room temperature in the presence of catalytic amounts of palladium acetate (Pd(OAc)2) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound can be isolated from natural sources such as the leaves of Murraya exotica L. (Rutaceae) through extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: cis-Dehydroosthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the benzophenone core or the prenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other complex organic molecules.
Biology: The compound exhibits antioxidant properties, which can protect cells from oxidative damage.
Medicine: Research suggests that cis-Dehydroosthol may have anti-inflammatory and anticancer properties, making it a candidate for further investigation in drug development.
Industry: It is used in the production of natural products and as a precursor for the synthesis of other biologically active compounds.
Mecanismo De Acción
The exact mechanism of action of cis-Dehydroosthol is not fully understood. studies suggest that it may exert its effects through the following pathways:
Antioxidant Activity: this compound may neutralize free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Properties: this compound may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Comparación Con Compuestos Similares
cis-Dehydroosthol is part of a series of compounds with similar structures but different functional groups and substructures. Some similar compounds include:
Murraol (C15H16O4): Another prenylated benzophenone with similar biological activities.
Osthenol (C14H14O3): A coumarin derivative with antioxidant and anti-inflammatory properties.
Osthol (C15H16O3): Known for its potential anticancer and antimicrobial activities.
Propiedades
IUPAC Name |
7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYDTKNZVGNGP-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)/C=C\C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


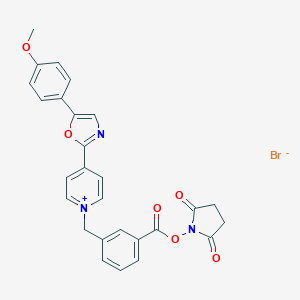
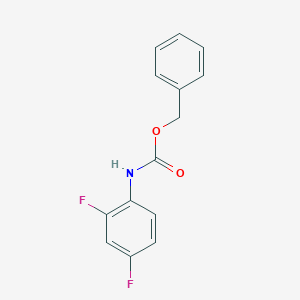
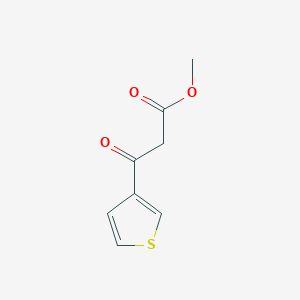
![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)
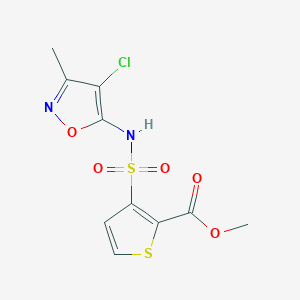
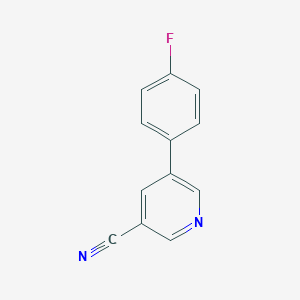
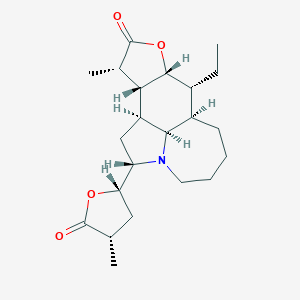

![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)
![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)
